3-[2-Oxo-2-(piperidin-1-yl)ethoxy]-5-phenylthiophene-2-carboxylic acid
Overview
Description
This compound, also known as 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]-5-phenylthiophene-2-carboxylic acid, has a CAS Number of 1181458-89-8 . It has a molecular weight of 345.42 and is typically stored at room temperature . The compound is usually in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H19NO4S/c20-16(19-9-5-2-6-10-19)12-23-14-11-15(24-17(14)18(21)22)13-7-3-1-4-8-13/h1,3-4,7-8,11H,2,5-6,9-10,12H2,(H,21,22) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 345.42 . It is typically stored at room temperature and is usually in powder form .Scientific Research Applications
Antimicrobial Activity
3-[2-Oxo-2-(piperidin-1-yl)ethoxy]-5-phenylthiophene-2-carboxylic acid and its derivatives have been investigated for antimicrobial properties. Patel, Agravat, and Shaikh (2011) synthesized related compounds and evaluated their in vitro antimicrobial activity against various bacterial and fungal strains, observing variable and modest activity Patel, Agravat, & Shaikh, 2011.
Spectroscopic and Quantum Mechanical Studies
Devi, Bishnoi, and Fatma (2020) conducted a detailed investigation of the spectroscopic properties of similar compounds using FT-IR, NMR, UV techniques, and quantum chemical methods. They also examined other properties like Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential Devi, Bishnoi, & Fatma, 2020.
Synthesis and Characterization
The synthesis and structural analysis of related compounds have been a focus of research. Khalid et al. (2016) synthesized N-substituted derivatives of similar compounds and elucidated their structures through NMR, IR, and mass spectral data. Their anti-bacterial activity was also evaluated Khalid et al., 2016.
Allosteric Modulation at the Cannabinoid CB1 Receptor
Price et al. (2005) investigated the pharmacology of compounds including Org 27569, which bears structural similarities to 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]-5-phenylthiophene-2-carboxylic acid, at the cannabinoid CB1 receptor. They observed positively cooperative allosteric effects, indicating potential applications in modulating receptor function Price et al., 2005.
Synthesis of Luminescent Molecular Crystals
Zhestkij et al. (2021) synthesized a related compound and used it as a building block for organic molecular crystals with stable photoluminescence, highlighting its potential in material science applications Zhestkij et al., 2021.
properties
IUPAC Name |
3-(2-oxo-2-piperidin-1-ylethoxy)-5-phenylthiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c20-16(19-9-5-2-6-10-19)12-23-14-11-15(24-17(14)18(21)22)13-7-3-1-4-8-13/h1,3-4,7-8,11H,2,5-6,9-10,12H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGVOECRHLFWNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=C(SC(=C2)C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-Oxo-2-(piperidin-1-yl)ethoxy]-5-phenylthiophene-2-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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